Bienvenue dans la boutique en ligne BenchChem!

N-methyl-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenecarboximidamide

Physicochemical profiling Lipophilicity ADME prediction

N-Methyl-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenecarboximidamide (CAS 380416-23-9) is a synthetic small-molecule pyrazole-carboximidamide hybrid with the molecular formula C₁₈H₁₈N₄ and a molecular weight of 290.36 g/mol. The compound belongs to the broader class of 5-amidopyrazole derivatives, which have been validated as kinase inhibitor scaffolds—most notably in the discovery of IRAK4 inhibitors where early pyrazole hits demonstrated IC₅₀ values of 2.2 and 0.69 µM.

Molecular Formula C18H18N4
Molecular Weight 290.37
CAS No. 380416-23-9
Cat. No. B2889023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenecarboximidamide
CAS380416-23-9
Molecular FormulaC18H18N4
Molecular Weight290.37
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=NC)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H18N4/c1-14-13-17(22(21-14)16-11-7-4-8-12-16)20-18(19-2)15-9-5-3-6-10-15/h3-13H,1-2H3,(H,19,20)
InChIKeyLJYWZTSETXGNEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenecarboximidamide (CAS 380416-23-9): Procurement-Relevant Identity and Physicochemical Profile


N-Methyl-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenecarboximidamide (CAS 380416-23-9) is a synthetic small-molecule pyrazole-carboximidamide hybrid with the molecular formula C₁₈H₁₈N₄ and a molecular weight of 290.36 g/mol . The compound belongs to the broader class of 5-amidopyrazole derivatives, which have been validated as kinase inhibitor scaffolds—most notably in the discovery of IRAK4 inhibitors where early pyrazole hits demonstrated IC₅₀ values of 2.2 and 0.69 µM [1]. The target compound features a characteristic N-methylbenzenecarboximidamide substituent at the pyrazole 5-position, distinguishing it from simpler 5-aminopyrazole precursors. It is commercially available at ≥95% purity from multiple reputable suppliers including Combi-Blocks (Catalog JH-7852), ChemScene (CS-0234796), and Santa Cruz Biotechnology (sc-355728), with recommended storage at 2–8°C under dry, sealed conditions .

Why N-Methyl-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenecarboximidamide Cannot Be Casually Substituted by In-Class Pyrazole Analogs


Within the 3-methyl-1-phenyl-1H-pyrazol-5-yl chemotype, even conservative substituent modifications produce substantial shifts in physicochemical and biological profiles. The target compound's benzenecarboximidamide moiety confers a measured LogP of 3.48, compared to ~1.76 for the parent 5-amine precursor (CAS 1131-18-6)—an approximately 50-fold increase in lipophilicity [1]. This is not a trivial difference: the removal of one H-bond donor (from 2 to 1) and the addition of a phenyl ring via the amidine linkage fundamentally alter membrane permeability, solubility, and target-binding geometry. Furthermore, the introduction of a 4-fluoro substituent on the benzene ring (CAS 380394-41-2) generates an analog with documented differential cytotoxicity across cancer cell lines (MCF-7 IC₅₀ = 2.13 µM vs. HEK-293T IC₅₀ >50 µM, a >23-fold selectivity window) . These steep SAR gradients mean that even closely related analogs cannot be assumed interchangeable for screening, probe development, or SAR campaigns without risking false-negative or false-positive results.

Quantitative Differentiation Evidence for N-Methyl-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenecarboximidamide (380416-23-9) Versus Closest Comparators


LogP Differentiation: Target Compound vs. Parent 5-Aminopyrazole Scaffold

The target compound's measured LogP of 3.48 represents a substantial increase in lipophilicity compared to the parent 3-methyl-1-phenyl-1H-pyrazol-5-amine scaffold (LogP ~1.76) [1]. This approximately 50-fold difference in octanol-water partition coefficient arises from the replacement of the primary amine at the pyrazole 5-position with an N-methylbenzenecarboximidamide group. The amidine functionality also reduces the H-bond donor count from 2 to 1, while the TPSA remains comparable (42.21 vs. 43.84 Ų) [1]. This LogP shift has direct consequences for membrane permeability predictions and compound handling (solubility, protein binding) in biological assays.

Physicochemical profiling Lipophilicity ADME prediction

Functional Group Differentiation: Benzamidine vs. Sulfonamide at the Pyrazole 5-Position

The target compound carries an N-methylbenzenecarboximidamide (benzamidine) group at the pyrazole 5-position, which is structurally and electronically distinct from the methanesulfonamide substituent found in the comparator N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)methanesulfonamide (CAS 124325-15-1) . The benzamidine group presents a basic pKa (~11–12 for conjugated acid of the amidine) and can participate in bidentate H-bond interactions with carboxylate residues (e.g., Asp/Glu in enzyme active sites), whereas the sulfonamide is neutral and acts primarily as an H-bond donor. In the context of amidopyrazole IRAK4 inhibitor development, compounds with a benzamide/amidine-type linkage to the pyrazole core were the basis for lead optimization yielding inhibitors with IC₅₀ values as low as <100 nM [1].

Medicinal chemistry SAR Kinase inhibitor design

SAR Context: Non-Fluorinated Benzamidine as an Essential Control for the 4-Fluoro Analog Series

The target compound (CAS 380416-23-9, unsubstituted benzene ring) serves as the direct non-fluorinated comparator for the 4-fluoro analog (CAS 380394-41-2), which has published cytotoxicity data: MCF-7 IC₅₀ = 2.13 ± 0.80 µM, SiHa IC₅₀ = 4.34 ± 0.98 µM, PC-3 IC₅₀ = 4.46 ± 0.53 µM, HEK-293T IC₅₀ >50 µM . Without the target compound as a paired control, it is impossible to deconvolve whether the 4-fluoro analog's ~23-fold selectivity window (MCF-7 vs. HEK-293T) is attributable to the fluorine substituent or is inherent to the benzamidine-pyrazole scaffold. The MW difference between the two compounds is 18 Da (290.36 vs. 308.36), attributable solely to the F-for-H substitution .

Structure-activity relationship Cytotoxicity Fluorine SAR

Commercially Documented Purity and Multi-Vendor Availability as a Procurement Differentiator

The target compound is stocked at ≥95% purity by at least five independent commercial suppliers, including Combi-Blocks (JH-7852), ChemScene (CS-0234796), Santa Cruz Biotechnology (sc-355728), CymitQuimica (3D-FQA41623), and MolDB (M163868), with pricing ranging from approximately $240/250 mg to $1,059/5 g . In contrast, the 4-fluoro analog (CAS 380394-41-2, Combi-Blocks JH-7851) and the N-cyclopropyl-4-fluoro analog (CAS 1006463-59-7) are each listed by fewer suppliers. The target compound's broader multi-vendor availability reduces single-source supply risk and enables competitive pricing for medium-scale procurement. All suppliers specify storage at 2–8°C, sealed and dry, with room-temperature shipping in most regions .

Chemical procurement Quality control Building block sourcing

Evidence-Backed Application Scenarios for N-Methyl-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenecarboximidamide (380416-23-9)


Fluorine Walk SAR Studies in Kinase Inhibitor Lead Optimization

The target compound serves as the essential non-fluorinated reference point for SAR studies exploring the impact of 4-fluoro substitution on the benzamidine phenyl ring. The 4-fluoro analog (CAS 380394-41-2) demonstrates a ~23-fold selectivity window (MCF-7 vs. HEK-293T), but this selectivity cannot be attributed to fluorine without paired testing against the target compound as a negative control. Researchers prosecuting amidopyrazole-based kinase inhibitor campaigns—particularly against IRAK4, where the pyrazole 5-position benzamide/amidine linkage is a validated pharmacophore [1]—should include both compounds in parallel to isolate the electronic and steric contributions of the fluorine substituent.

Physicochemical Property Benchmarking for ADME Predictive Model Calibration

With a LogP of 3.48, TPSA of 42.21 Ų, and 1 H-bond donor, the target compound occupies a well-defined physicochemical space that is distinct from both the more polar parent 5-aminopyrazole (LogP ~1.76, 2 H-bond donors) and the more lipophilic N-cyclopropyl-4-fluoro analog (MW 334.40, higher LogP) [2]. This intermediate profile makes the compound a valuable calibration standard for in silico ADME models predicting oral bioavailability, blood-brain barrier penetration, and plasma protein binding within the pyrazole chemical space. Procurement of the target compound alongside its parent amine and fluorinated analogs enables construction of a mini-congeneric series for property prediction model validation.

Building Block for Diversity-Oriented Synthesis of Benzamidine-Containing Compound Libraries

As a heterocyclic building block available in gram quantities at ≥95% purity from multiple vendors , the target compound is suitable for use as a synthetic intermediate in diversity-oriented synthesis campaigns. The N-methylbenzenecarboximidamide group can undergo further N-functionalization, hydrolysis to the corresponding amide, or serve as a directing group in C–H activation reactions. Its stable storage profile (2–8°C, sealed/dry) and multi-vendor availability reduce logistical friction for medium-throughput parallel synthesis workflows.

Negative Control for Cellular Selectivity Profiling of Fluorinated Congeners

The 4-fluoro analog has documented differential cytotoxicity across a panel of cancer and non-cancer cell lines, including a >23-fold selectivity window between MCF-7 (IC₅₀ = 2.13 µM) and HEK-293T (IC₅₀ >50 µM) . However, without parallel testing of the non-fluorinated target compound under identical assay conditions, it remains unknown whether this selectivity originates from the fluorine substituent or the benzamidine-pyrazole scaffold itself. The target compound is therefore a required matched-pair control for any publication-quality cellular profiling study involving fluorinated congeners in this chemotype series.

Quote Request

Request a Quote for N-methyl-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenecarboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.